molecular formula C16H12N2O2 B8560119 3-(5-Amino-2-benzofuran-1(3H)-ylidene)-1,3-dihydro-2H-indol-2-one CAS No. 503447-59-4

3-(5-Amino-2-benzofuran-1(3H)-ylidene)-1,3-dihydro-2H-indol-2-one

Cat. No. B8560119
Key on ui cas rn: 503447-59-4
M. Wt: 264.28 g/mol
InChI Key: KVCNGSXOHXWUBW-UHFFFAOYSA-N
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Patent
US06541504B1

Procedure details

To a solution containing oxindole (0.5 g, 3.76 mmol) in 7.5 mL DMF was added 7.51 mL of sodium hexamethyldisilazane (1.0 M in THF) over 3 min. After stirring 10 min at room temperature, a solution of 5-aminophthalide (0.672 g, 4.51 mmol) in 4.0 mL DMF was added over 3 min. The reaction was stirred for 30 min at room temperature and then poured into 4% aqueous HCl solution to give a yellow cloudy solution. After stirring the mixture 3 min, the solution was made basic by adding saturated NaHCO3. The yellow solid was filtered, washed with H2O, and then dissolved in CHCl3/MeOH. The solvent was removed in vacuo and the solid purified by chromatography (silica gel, CHCl3/MeOH, 95:5) to give the title compound (345 mg, 35%) as a yellow solid.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
7.51 mL
Type
reactant
Reaction Step Two
Quantity
0.672 g
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
35%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][C:2]1=[O:10].C[Si](C)(C)N[Si](C)(C)C.[Na].[NH2:21][C:22]1[CH:23]=[C:24]2[C:29](=[CH:30][CH:31]=1)[C:27](=O)[O:26][CH2:25]2.Cl.C([O-])(O)=O.[Na+]>CN(C=O)C>[NH2:21][C:22]1[CH:23]=[C:24]2[C:29](=[CH:30][CH:31]=1)[C:27](=[C:3]1[C:4]3[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=3)[NH:1][C:2]1=[O:10])[O:26][CH2:25]2 |f:1.2,5.6,^1:19|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
N1C(CC2=CC=CC=C12)=O
Name
Quantity
7.5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
7.51 mL
Type
reactant
Smiles
C[Si](N[Si](C)(C)C)(C)C.[Na]
Step Three
Name
Quantity
0.672 g
Type
reactant
Smiles
NC=1C=C2COC(=O)C2=CC1
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring 10 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred for 30 min at room temperature
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to give a yellow cloudy solution
STIRRING
Type
STIRRING
Details
After stirring the mixture 3 min
Duration
3 min
FILTRATION
Type
FILTRATION
Details
The yellow solid was filtered
WASH
Type
WASH
Details
washed with H2O
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in CHCl3/MeOH
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the solid purified by chromatography (silica gel, CHCl3/MeOH, 95:5)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
NC=1C=C2COC(C2=CC1)=C1C(NC2=CC=CC=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 345 mg
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 34.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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